molecular formula C18H18ClNO5 B1671712 Etofibrate CAS No. 31637-97-5

Etofibrate

Cat. No.: B1671712
CAS No.: 31637-97-5
M. Wt: 363.8 g/mol
InChI Key: XXRVYAFBUDSLJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Etofibrate is a fibrate, which is a class of drugs that primarily targets lipid metabolism . It is a combination of clofibrate and niacin , linked together by an ester bond . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Mode of Action

It is known that after administration, this compound is hydrolyzed into clofibrate and niacin . Clofibrate is known to increase the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis . This leads to the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .

Biochemical Pathways

It is known to influence thelipid metabolism . It is suggested that this compound may have a role in the Adipocytokine signaling pathway .

Pharmacokinetics

It is known that this compound is hydrolyzed to clofibrate and niacin in the body . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Result of Action

It is known that this compound has a favorable influence on arachidonic acid metabolism and platelet aggregation . It also has an effect on atheromas of rabbits and on smooth muscle cell cultures .

Action Environment

It is suggested that factors such as low-density lipoproteins (ldl), hemodynamic shearing at bifurcations of the arterial system, and nicotine may have an impact on the endothelial damage, which could potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etofibrate can be synthesized through the esterification of clofibric acid with niacin. The reaction involves the use of an esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the dissolution of clofibric acid and niacin in a suitable solvent, followed by the addition of an esterification agent and a catalyst. The reaction mixture is stirred at a controlled temperature until the esterification is complete. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Etofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under physiological conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Clofibric acid and niacin.

    Oxidation: Oxidized derivatives of clofibric acid and niacin.

    Reduction: Reduced derivatives of clofibric acid and niacin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in that it combines the lipid-lowering effects of both clofibrate and niacin in a single compound. This combination allows for a gradual release of the active components, providing a controlled-release effect that enhances its therapeutic efficacy and reduces the frequency of dosing . Additionally, the dual action of clofibrate and niacin in this compound offers a broader spectrum of lipid-lowering activity compared to other fibrates.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRVYAFBUDSLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56775-91-8 (hydrochloride)
Record name Etofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80185521
Record name Etofibrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31637-97-5
Record name Etofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31637-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofibrate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Etofibrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofibrate
Source European Chemicals Agency (ECHA)
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Record name ETOFIBRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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